molecular formula C25H25N3O4S2 B2594612 N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-60-9

N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2594612
CAS No.: 1291863-60-9
M. Wt: 495.61
InChI Key: STLKHIQWCIEVKK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including cytotoxicity against cancer cell lines and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23H28N2O4S
  • CAS Number : Not directly available in the search results but can be derived from structural analysis.

Structural Components

The compound features:

  • A thieno[3,2-d]pyrimidine core known for its biological significance.
  • Sulfanyl linkage which may enhance its interaction with biological targets.
  • Dimethoxybenzyl moiety that could influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cytotoxicity Assays :
    • The compound was evaluated against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) using MTT assays.
    • Preliminary data suggest IC50 values indicating significant cytotoxic effects at concentrations around 27.6 μM for structurally similar compounds .
CompoundCell LineIC50 (μM)
Example AMDA-MB-23127.6
Example BHepG229.3
N-(2,3-Dimethoxybenzyl)...TBDTBD

The cytotoxic mechanism may involve:

  • Inhibition of key kinases involved in cancer cell proliferation.
  • Induction of apoptosis through mitochondrial pathways.
  • Disruption of microtubule dynamics leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structures have been investigated for antimicrobial activity. The thieno[3,2-d]pyrimidine scaffold is noted for its effectiveness against various bacterial strains.

  • Antibacterial Assays :
    • Compounds were tested against Gram-positive and Gram-negative bacteria.
    • Results indicated varying degrees of inhibition depending on the structural modifications present in the compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the thieno[3,2-d]pyrimidine core and substituents on the benzyl group significantly influence potency:

  • Electron-Withdrawing Groups : Increase cytotoxicity.
  • Alkyl Substitutions : May enhance solubility and bioavailability.

Study on Thieno[3,2-d]pyrimidine Derivatives

In a recent study evaluating a series of thieno[3,2-d]pyrimidine derivatives:

  • The most active compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells.
  • The presence of electron-withdrawing groups was correlated with increased activity due to enhanced interaction with target enzymes .

Comparative Analysis

A comparative analysis showed that compounds with similar scaffolds but different substitutions could yield varied biological activities:

Compound TypeActivity TypeIC50 (μM)
Thieno Derivative AAnticancer27.6
Thieno Derivative BAntimicrobialTBD

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-7-5-9-19(16(15)2)28-24(30)23-18(11-12-33-23)27-25(28)34-14-21(29)26-13-17-8-6-10-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLKHIQWCIEVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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